

Miloxacin-d3 chemical structure and properties

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Compound of Interest

Compound Name: Miloxacin-d3

Cat. No.: B3418355

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Miloxacin-d3: An In-depth Technical Guide

Disclaimer: Information regarding **Miloxacin-d3** is exceedingly scarce in publicly available scientific literature and databases. This guide synthesizes the available information on the parent compound, Miloxacin, and provides a contextual understanding of the likely properties and applications of its deuterated form, **Miloxacin-d3**, based on established principles in medicinal and analytical chemistry.

Introduction

Miloxacin is a synthetic quinolone antibiotic, a class of antibacterial agents that act by inhibiting bacterial DNA synthesis.[1] As a nalidixic acid derivative, it demonstrates activity against a range of bacteria.[2] **Miloxacin-d3** is the deuterated analogue of Miloxacin. Deuterated compounds are frequently synthesized for use as internal standards in quantitative mass spectrometry-based analytical methods due to their similar chemical and physical properties to the parent compound, but distinct mass.

Chemical Structure and Properties

While the precise location of the deuterium atoms on the **Miloxacin-d3** structure is not readily available, the fundamental structure is that of Miloxacin.

Chemical Structure of Miloxacin

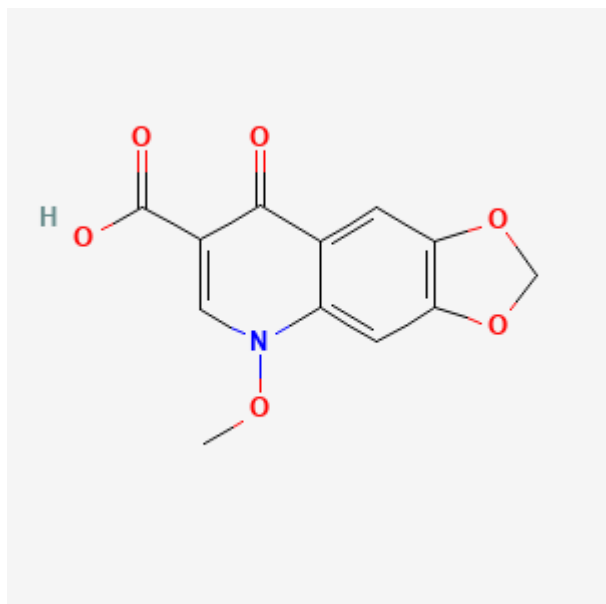


Figure 1: 2D structure of Miloxacin.

Physicochemical Properties of Miloxacin

The following table summarizes the known and computed physicochemical properties of the parent compound, Miloxacin. Specific quantitative data for **Miloxacin-d3** is not available.

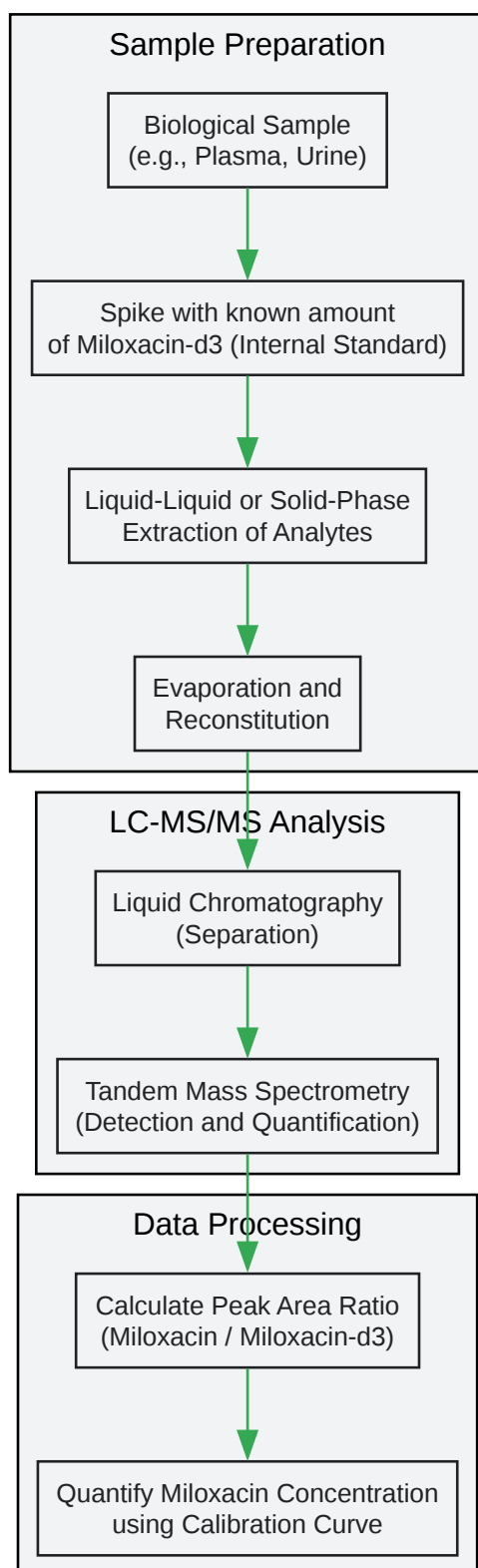
Property	Value	Reference
IUPAC Name	5-methoxy-8-oxo-[3] [4]dioxolo[4,5-g]quinoline-7- carboxylic acid	[5]
Molecular Formula	C ₁₂ H ₉ NO ₆	
Molecular Weight	263.20 g/mol	
Monoisotopic Mass	263.04298701 Da	
CAS Number	37065-29-5	
Appearance	Colorless prisms	
Melting Point	264 °C (decomposes)	
Solubility	Soluble in DMSO	

Presumed Role and Experimental Workflow of Miloxacin-d3

Deuterated compounds like **Miloxacin-d3** are most commonly employed as internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of the parent drug in biological matrices.

Hypothetical Experimental Workflow for Quantification of Miloxacin using **Miloxacin-d3**

The following diagram illustrates a typical workflow for a bioanalytical assay using a deuterated internal standard.



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Hypothetical workflow for Miloxacin quantification.

Detailed Methodologies

No specific experimental protocols for **Miloxacin-d3** are available. However, a general LC-MS/MS method for the quantification of Miloxacin using **Miloxacin-d3** as an internal standard would involve the following steps:

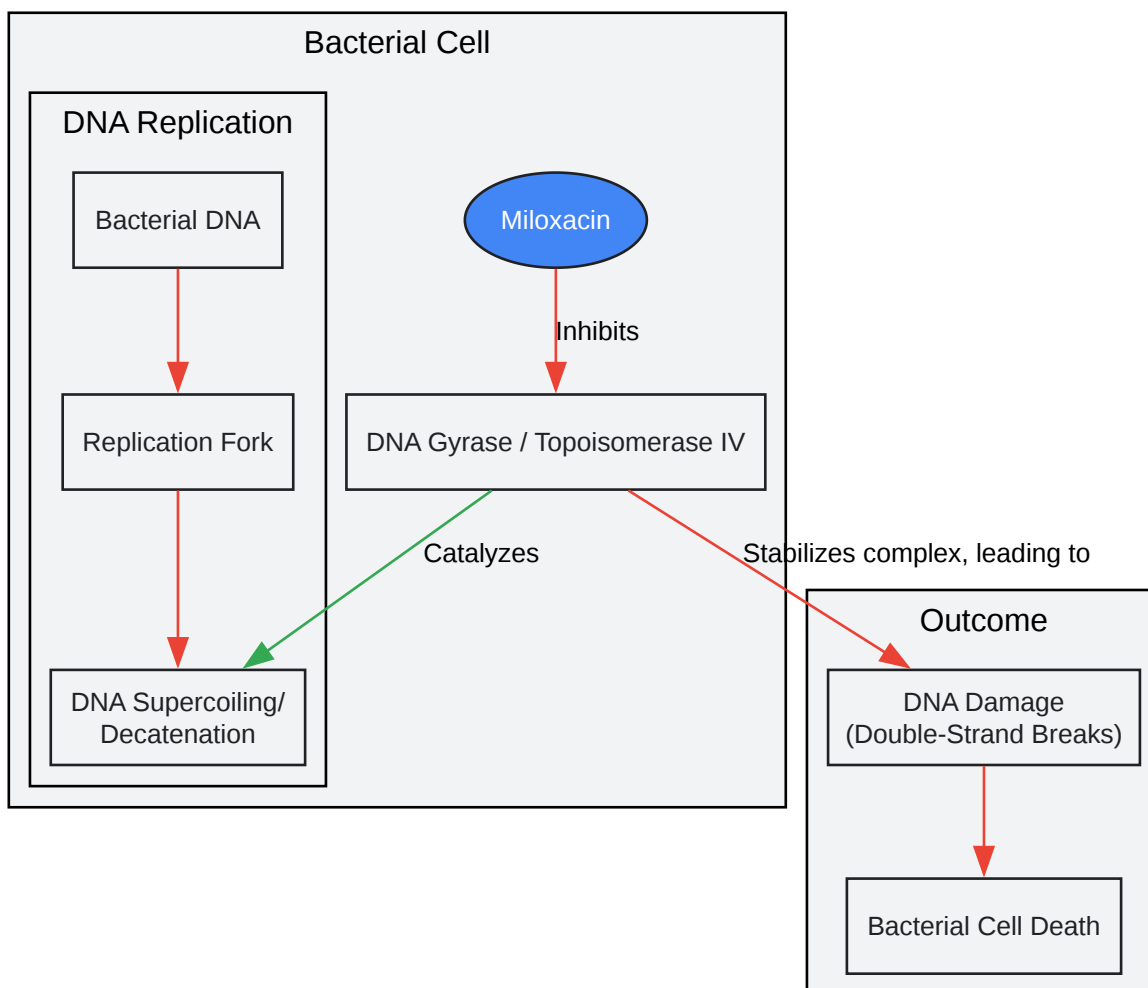
- **Preparation of Standards and Quality Controls:** A calibration curve would be prepared by spiking known concentrations of Miloxacin into a blank biological matrix (e.g., plasma). Quality control samples at low, medium, and high concentrations would also be prepared.
- **Sample Preparation:** A fixed amount of **Miloxacin-d3** internal standard solution would be added to all samples, calibrators, and quality controls. The analytes would then be extracted from the biological matrix, typically by protein precipitation followed by solid-phase or liquid-liquid extraction.
- **Chromatographic Separation:** The extracted samples would be injected into a liquid chromatography system, often using a C18 reversed-phase column, to separate Miloxacin and **Miloxacin-d3** from other matrix components.
- **Mass Spectrometric Detection:** The separated analytes would be introduced into a tandem mass spectrometer. The instrument would be set to monitor specific precursor-to-product ion transitions for both Miloxacin and **Miloxacin-d3** in multiple reaction monitoring (MRM) mode.
- **Quantification:** The concentration of Miloxacin in the samples would be determined by calculating the ratio of the peak area of Miloxacin to the peak area of **Miloxacin-d3** and comparing this ratio to the calibration curve.

Mechanism of Action

As a quinolone antibiotic, Miloxacin is presumed to exert its antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to the enzyme-DNA complex, quinolones stabilize it, leading to double-strand breaks in the bacterial DNA and ultimately cell death.

Signaling Pathway for Quinolone Antibiotics

The following diagram illustrates the mechanism of action of quinolone antibiotics like Miloxacin.



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Inhibition of DNA gyrase by Miloxacin.

Antibacterial Spectrum

Studies have shown that Miloxacin is active against a variety of gram-negative bacteria, particularly Enterobacteriaceae and Haemophilus species. Its efficacy is reported to be comparable to that of oxolinic acid and greater than that of nalidixic acid against these organisms. Miloxacin has also demonstrated some activity against certain anaerobic bacteria but is less active against staphylococci and Pseudomonas aeruginosa.

Conclusion

Miloxacin-d3 is the deuterated isotopologue of the quinolone antibiotic Miloxacin. While specific data for **Miloxacin-d3** is not publicly available, its primary application is almost certainly as an internal standard for the quantitative analysis of Miloxacin in biological samples. The antibacterial activity of Miloxacin is attributed to its inhibition of bacterial DNA gyrase and topoisomerase IV. Further research and publication of data are required to provide a more comprehensive technical overview of **Miloxacin-d3** itself.

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